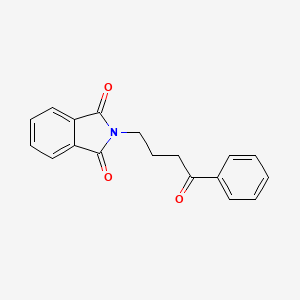
Phthalimide, N-(3-benzoylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalimide, N-(3-benzoylpropyl)-: is a derivative of phthalimide, an important class of biologically active N-heterocycles. Phthalimides are known for their diverse applications in pharmaceuticals, natural products, agrochemicals, polymers, and dyes
Applications De Recherche Scientifique
Mécanisme D'action
Orientations Futures
The combination of pharmacophoric nuclei with different targets has been a strategy for the development of new drugs aimed at improving cancer treatment . A series of ten novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized by two different synthetic routes . The results suggest that phthalimido-thiazolidine derivatives may be useful in cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phthalimides can be synthesized through various methods, including metal-catalyzed aminocarbonylation cyclizations of ortho-dihaloarenes or ortho-haloarenes, amidation of phthalic acid or anhydride by primary amines, and annulations involving maleimide . For Phthalimide, N-(3-benzoylpropyl)-, a common synthetic route involves the reaction of phthalimide with 3-benzoylpropylamine under appropriate conditions to form the desired product.
Industrial Production Methods: Industrial production of phthalimides often involves the use of continuous processes. For example, phthalimide can be synthesized from phthalic anhydride and ammonia in a vertical reaction tube process, where molten phthalic anhydride and excess ammonia react at elevated temperatures . Similar methods can be adapted for the production of Phthalimide, N-(3-benzoylpropyl)-, with specific adjustments to accommodate the benzoylpropyl group.
Analyse Des Réactions Chimiques
Types of Reactions: Phthalimide, N-(3-benzoylpropyl)-, like other phthalimides, can undergo various chemical reactions, including:
Oxidation: Phthalimides can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert phthalimides to corresponding amines.
Substitution: N-alkylation and N-arylation reactions are common, where the nitrogen atom is substituted with alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are typical reagents.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: N-alkyl or N-aryl phthalimides.
Comparaison Avec Des Composés Similaires
Phthalimide: The parent compound, known for its use in the Gabriel synthesis of primary amines.
N-alkylphthalimides: Similar compounds with alkyl groups attached to the nitrogen atom, used in organic synthesis.
N-arylphthalimides: Compounds with aryl groups attached to the nitrogen atom, also used in organic synthesis.
Uniqueness: Phthalimide, N-(3-benzoylpropyl)-, is unique due to the presence of the benzoylpropyl group, which can impart distinct chemical and biological properties compared to other phthalimide derivatives. This uniqueness can be leveraged in the development of new materials and pharmaceuticals with specific desired properties .
Propriétés
IUPAC Name |
2-(4-oxo-4-phenylbutyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-16(13-7-2-1-3-8-13)11-6-12-19-17(21)14-9-4-5-10-15(14)18(19)22/h1-5,7-10H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDLNCUEDXJSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
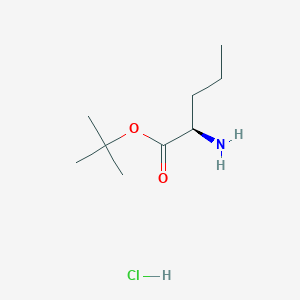

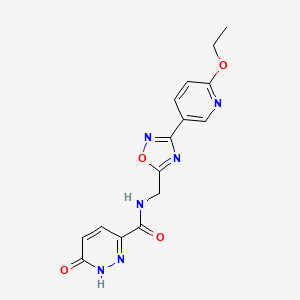

![2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide](/img/structure/B2738328.png)
![N-(4-methoxyphenyl)-2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2738329.png)
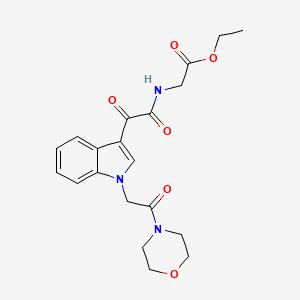
![5-[(2-methoxyethyl)sulfanyl]-7-(2-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2738335.png)
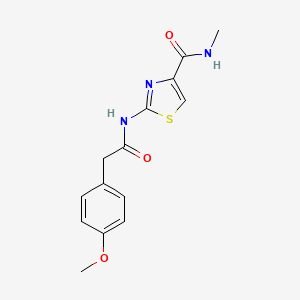
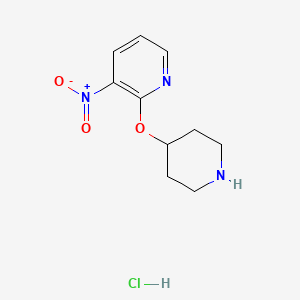
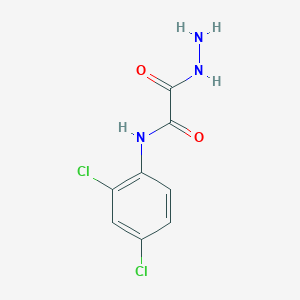
![2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2738343.png)
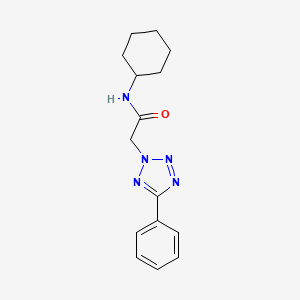
![2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2738346.png)
